4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide
Description
4-Chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide is a quinazolinone-based benzenesulfonamide derivative characterized by a 6-fluoro substitution on the quinazolinone core and a 4-chlorobenzenesulfonamide group linked via an ethyl chain. This compound belongs to a class of carbonic anhydrase inhibitors (CAIs), which target isoforms such as hCA I, II, IX, and XII. The quinazolinone scaffold is critical for binding to the CA active site, while the sulfonamide group acts as a zinc-binding moiety.
Properties
Molecular Formula |
C16H13ClFN3O3S |
|---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13ClFN3O3S/c17-11-1-4-13(5-2-11)25(23,24)20-7-8-21-10-19-15-6-3-12(18)9-14(15)16(21)22/h1-6,9-10,20H,7-8H2 |
InChI Key |
ZTVVOSWLCBMJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Ethyl Linker: The ethyl linker is introduced through alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with the sulfonamide intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a quinazoline structure exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of quinazoline can effectively target various cancer cell lines, including those resistant to conventional therapies.
In a study involving the synthesis of related compounds, several derivatives were tested against human colon adenocarcinoma cells (HT-29), revealing that some exhibited growth inhibition with GI50 values less than 11 μM . This suggests that 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide may possess similar anticancer activity.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Research has indicated that quinazoline derivatives can exhibit moderate to good in vitro antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis . The sulfonamide group in this compound may enhance its antibacterial properties by interfering with bacterial folate metabolism.
Carbonic Anhydrase Inhibition
Another significant application is the inhibition of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Studies have shown that certain quinazoline derivatives can inhibit different isoforms of carbonic anhydrases, indicating potential therapeutic uses in conditions like glaucoma and epilepsy . The incorporation of the sulfonamide moiety may further enhance the inhibitory effects on these enzymes.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step reactions where the quinazoline ring is formed and subsequently functionalized with sulfonamide and chloro groups.
The SAR studies reveal that modifications on the quinazoline core and the sulfonamide group can significantly affect biological activity. For example, substituting different groups at specific positions on the quinazoline ring can lead to variations in potency against cancer cells or microbial strains .
Case Studies
- Anticancer Efficacy : A study investigated a series of quinazoline-based compounds, including derivatives similar to 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide, against various cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxicity, suggesting a targeted approach could yield effective anticancer agents.
- Antimicrobial Studies : In another case, a derivative was tested for its antimicrobial efficacy using broth microdilution methods against multiple pathogens. The findings highlighted its potential as a lead compound for developing new antibiotics, especially against drug-resistant strains .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Table 2: Inhibitory Activity (KI, nM) Against CA Isoforms
Key Comparative Findings
Substituent Effects on Activity :
- Aliphatic vs. Aromatic Thioethers : Aliphatic thioether derivatives (e.g., Compound 2) exhibit superior CA inhibition (KI = 3.1–7.1 nM for hCA XII and IX) compared to benzylthio analogues (KI = 17.2–93.6 nM) due to reduced steric hindrance .
- Electron-Withdrawing Groups : The introduction of 4-F or 4-Cl on the benzylthio moiety (e.g., Compounds 7 and 9) enhances hCA IX/XII inhibition compared to unsubstituted derivatives (KI = 50.7 nM for Compound 5 vs. 19.3 nM for Compound 7) .
Yields for 4-Cl and 4-F derivatives (85–88%) are consistent across studies, indicating robust synthetic protocols for halogenated analogues .
Biological Activity
4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₆H₁₃ClFN₃O₃S
- Molecular Weight : 381.8 g/mol
- CAS Number : 1574527-65-3
The structure includes a chloro group, a sulfonamide moiety, and a quinazolinone core, which are essential for its biological activity.
The biological activity of 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, particularly those involved in cancer progression and bacterial infections. For instance, it may inhibit carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
- Target Interaction : Studies suggest that this compound interacts with specific receptors or enzymes in the signaling pathways associated with cancer and inflammation. The presence of fluorine in the quinazolinone structure enhances binding affinity and selectivity towards these targets .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : It has demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells (MCF-7). The IC50 values for these activities are reported to be in the low micromolar range, indicating potent efficacy .
- Antibacterial Properties : The compound has been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, showing significant antibacterial activity .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of 4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide on A549 lung cancer cells. The results indicated that the compound reduced cell viability significantly at concentrations as low as 10 µM, with an IC50 value of approximately 0.025 µM. This suggests a strong potential for development as an anticancer agent.
Case Study 2: Antibacterial Activity
In another study, the antibacterial efficacy was assessed against E. coli and P. aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacteria, indicating effective inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
